
5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine typically involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives using reagents such as phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), or polyphosphoric acid (PPA) . The reaction conditions often require controlled temperatures and specific solvents to ensure the successful formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Anticancer Applications
Mechanism of Action and Efficacy
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit promising anticancer activities. For instance, compounds containing the oxadiazole ring have shown potent cytotoxic effects against various cancer cell lines. A study demonstrated that specific N-Mannich bases of 5-(quinolin-2-yl)-1,3,4-oxadiazole derivatives displayed broad-spectrum antitumor activity against human hepatoma (HepG2), gastric (SGC-7901), and breast (MCF-7) cancer cell lines. These compounds were found to be significantly more potent than 5-fluorouracil, a standard chemotherapy drug .
Table 1: Anticancer Activity of Oxadiazole Derivatives
Compound | Cell Line Tested | IC50 (µM) | Comparison Drug |
---|---|---|---|
Compound 5 | HepG2 | 0.8 | 5-Fluorouracil |
Compound 6 | MCF-7 | 0.9 | 5-Fluorouracil |
Antimicrobial Properties
Broad-Spectrum Activity
The antibacterial potential of oxadiazole derivatives has been well-documented. A series of synthesized compounds showed significant activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like streptomycin and fluconazole .
Table 2: Antimicrobial Activity of Selected Oxadiazole Compounds
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 10.8 |
Compound B | Escherichia coli | 31.25 |
Compound C | Candida albicans | 27.8 |
Neuroprotective Effects
Cholinesterase Inhibition
Compounds based on the oxadiazole scaffold have been investigated for their potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer’s disease. One study reported that certain derivatives showed dual inhibition with IC50 values ranging from 12.8 to 99.2 µM for AChE and from 53.1 µM for BChE .
Table 3: Cholinesterase Inhibition Potency
Compound | AChE IC50 (µM) | BChE IC50 (µM) |
---|---|---|
Compound D | 12.8 | 53.1 |
Compound E | 33.9 | Not Available |
Mécanisme D'action
The mechanism of action of 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine include:
Furamizole: An antibacterial agent with a similar oxadiazole ring structure.
Nesapidil: An antiarrhythmic agent with a related chemical structure.
Raltegravir: An antiviral drug that also contains an oxadiazole ring.
Tiodazosin: An antihypertensive agent with structural similarities.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the morpholine and oxadiazole rings, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Activité Biologique
5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of the Compound
This compound belongs to the class of oxadiazoles and morpholines. The molecular formula is , with a molecular weight of approximately 170.171 g/mol. The unique structural features of this compound contribute to its varied biological activities.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. Specifically, this compound has shown:
- Antibacterial Effects : Studies demonstrate that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Antifungal Properties : The compound has also been evaluated for its antifungal activity against common fungal pathogens .
The following table summarizes the antimicrobial efficacy of this compound:
Activity Type | Test Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Antibacterial | Staphylococcus aureus | 8 µM |
Antifungal | Candida albicans | 16 µM |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has demonstrated cytotoxic effects against several cancer cell lines:
-
Cell Lines Tested :
- HT29 (colorectal cancer)
- A549 (lung cancer)
- MCF7 (breast cancer)
- Cytotoxic Concentrations : The compound exhibited a half-maximal cytotoxic concentration (CC50) ranging between 50 µM to 100 µM across different cell lines.
The following table provides comparative data on the cytotoxicity of this compound against selected cancer cell lines:
Cell Line | CC50 (µM) | Reference Drug (CC50) |
---|---|---|
HT29 | 58.4 | Cisplatin (47.2) |
A549 | 75.0 | 5-Fluorouracil (381.2) |
MCF7 | 90.0 | Doxorubicin (30.0) |
Cholinesterase Inhibition
Another significant biological activity of this compound is its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition is crucial for potential applications in treating neurodegenerative diseases such as Alzheimer's disease.
The following table summarizes the inhibition potency:
Enzyme | IC50 (µM) |
---|---|
Acetylcholinesterase (AChE) | 12.8 - 99.2 |
Butyrylcholinesterase (BChE) | 53.1 |
The biological activities of this compound can be attributed to its structural characteristics:
- Oxadiazole Ring : Known for its diverse biological activities, the oxadiazole moiety can interact with various biological targets.
- Morpholine Group : This group enhances solubility and bioavailability and may facilitate interactions with enzymes and receptors involved in various biochemical pathways.
Biochemical Pathways
While specific pathways affected by this compound are still under investigation, it is hypothesized that it may modulate pathways related to inflammation and cellular signaling due to its interactions with key enzymes .
Case Studies
Recent studies have highlighted the potential of this compound in various applications:
- Study on Anticancer Activity : In vitro studies demonstrated that this compound significantly reduced cell viability in colorectal cancer cells compared to standard chemotherapeutics like cisplatin .
- Antimicrobial Research : A study showed that derivatives containing the oxadiazole scaffold exhibited potent antibacterial activity against drug-resistant strains .
Propriétés
IUPAC Name |
5-morpholin-4-yl-1,3,4-oxadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c7-5-8-9-6(12-5)10-1-3-11-4-2-10/h1-4H2,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEQVWNRKBMEHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375036 | |
Record name | 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496057-17-1 | |
Record name | 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 496057-17-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.